molecular formula C7H5BrINO2 B3026864 1-Bromo-4-iodo-5-methyl-2-nitrobenzene CAS No. 1160573-63-6

1-Bromo-4-iodo-5-methyl-2-nitrobenzene

Cat. No.: B3026864
CAS No.: 1160573-63-6
M. Wt: 341.93
InChI Key: OORCPJADBMDQNC-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-5-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5BrINO2. It is a derivative of benzene, characterized by the presence of bromine, iodine, methyl, and nitro functional groups. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

The synthesis of 1-Bromo-4-iodo-5-methyl-2-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes the nitration of a methyl-substituted benzene, followed by bromination and iodination. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration, and halogenating agents such as bromine and iodine for the subsequent steps .

Chemical Reactions Analysis

1-Bromo-4-iodo-5-methyl-2-nitrobenzene undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

1-Bromo-4-iodo-5-methyl-2-nitrobenzene can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and research applications.

Properties

IUPAC Name

1-bromo-4-iodo-5-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORCPJADBMDQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901282113
Record name 1-Bromo-4-iodo-5-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160573-63-6
Record name 1-Bromo-4-iodo-5-methyl-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160573-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-iodo-5-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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